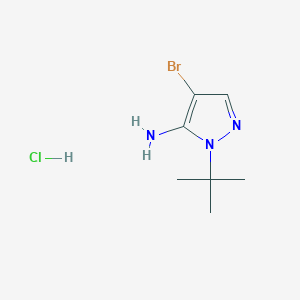

4-溴-1-叔丁基-1H-吡唑-5-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

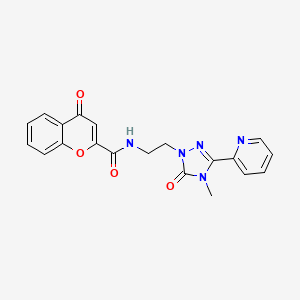

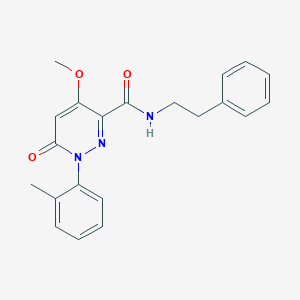

The compound "4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromo and tert-butyl groups, along with the amine group, suggests that this compound could serve as an intermediate in the synthesis of more complex molecules, potentially with pharmaceutical applications .

Synthesis Analysis

The synthesis of related pyrazole compounds often involves the use of intermediates such as diaminopyrazoles, which can undergo selective reactions like the Sandmeyer reaction to introduce various substituents into the pyrazole ring . The synthesis of tert-butyl substituted pyrazoles can be achieved through reactions with tert-butylhydrazine hydrochloride, and the regioselectivity of these reactions can be influenced by the choice of reaction media . Additionally, the synthesis of 3-tert-butyl-1,5-diaminopyrazole and its subsequent reactions with electrophiles demonstrate the versatility of pyrazole derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and hydrogen bonding interactions within the crystal lattice . These structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For instance, the reaction of diaminopyrazoles with electrophiles can lead to the formation of new compounds, such as pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines, which have potential applications in fields like photography and medicinal chemistry . The reactivity of these compounds is often influenced by the presence of substituents on the pyrazole ring, which can stabilize or destabilize certain reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods like FT-IR and FT-Raman, which provide information on the vibrational modes of the molecule . The electronic properties, such as HOMO and LUMO energies, can be investigated using techniques like TDDFT, which help in understanding the charge transfer within the molecule . Additionally, the first-order hyperpolarizability and NBO analysis can shed light on the nonlinearity and electron delocalization in the molecule, which are important for applications in nonlinear optics .

科学研究应用

吡唑保护和合成:该化合物用于吡唑衍生物的合成。Pollock 和 Cole (2014) 描述了叔丁基肼盐酸盐在叔丁基-3-甲基-1H-吡唑-5-胺制备中的用途,突出了其在吡唑保护和一步制备中的作用 (Pollock 和 Cole,2014)。

结构和光谱表征:Tamer 等人 (2016) 合成了 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺 (BPTBMPA) 的晶体,并利用 X 射线衍射和各种技术的光谱表征进行了结构表征。他们的研究还探索了其非线性光学性质 (Tamer 等,2016)。

新型合成路线:Bobko 等人 (2012) 开发了一种从三氰甲基钾开始的 5-氨基-3-芳基-1-(叔丁基)-1H-吡唑-4-甲酰胺的全新高效合成路线,突出了该化合物在促进多用途合成工艺中的作用 (Bobko 等,2012)。

合成中的区域选择性:Martins 等人 (2012) 对 1-叔丁基-3(5)-(三氟甲基)-1H-吡唑的合成进行了研究,证明了叔丁基肼盐酸盐在特定反应条件下实现高区域选择性中的作用 (Martins 等,2012)。

抗菌活性和合成设计:Prasad (2021) 探索了 1-(8-(酰氧基)-2-(三氟甲基)咪唑并[1,2-a]哒嗪-6-基)乙烷-1-胺衍生物的合成和抗菌活性,表明此类化合物在药物化学中的潜力 (Prasad,2021)。

氢键结构和分子相互作用:Quiroga 等人 (2013) 报道了与 4-溴-1-叔丁基-1H-吡唑-5-胺相关的化合物中由 π-堆积氢键二聚体构建的片层,表明其在理解分子相互作用中的重要性 (Quiroga 等,2013)。

有机合成中的胺化和酰胺化:Sergeev 等人 (2005) 研究了含溴杂环化合物的胺化和酰胺化,包括吡唑衍生物,展示了此类工艺在复杂有机分子合成中的重要性 (Sergeev 等,2005)。

作用机制

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They can act as inhibitors of various enzymes and receptors, depending on their specific structure and functional groups .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with active sites of enzymes or receptors .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, bacterial infections, and more .

Result of Action

Given that pyrazole derivatives can have a wide range of biological activities , the effects of this compound could potentially include changes in enzyme activity, alterations in signal transduction pathways, or effects on cell proliferation and survival, among others.

Action Environment

The action, efficacy, and stability of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. The compound is stored at a temperature of 4 degrees Celsius , indicating that it may be sensitive to higher temperatures.

安全和危害

属性

IUPAC Name |

4-bromo-2-tert-butylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3.ClH/c1-7(2,3)11-6(9)5(8)4-10-11;/h4H,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZMDFIPFPTCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

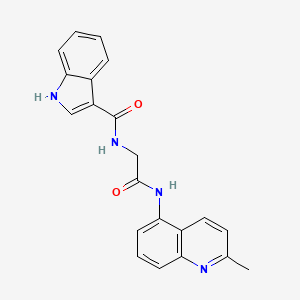

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

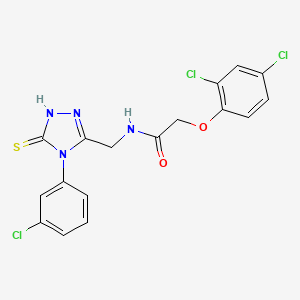

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)